molecular formula C15H13ClN2O2 B13076627 2-Benzyl-4-nitroisoindolinehydrochloride

2-Benzyl-4-nitroisoindolinehydrochloride

Cat. No.: B13076627
M. Wt: 288.73 g/mol
InChI Key: VVZIRTWECVDEFG-UHFFFAOYSA-N
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Description

2-Benzyl-4-nitroisoindolinehydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a benzyl group and a nitro group attached to an isoindoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-nitroisoindolinehydrochloride typically involves the nitration of isoindoline derivatives followed by benzylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro group and the benzyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and benzylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-nitroisoindolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzyl-4-nitroisoindolinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-nitroisoindolinehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-4-nitroisoindolinehydrochloride is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-benzyl-4-nitroisoindole;hydrochloride

InChI

InChI=1S/C15H12N2O2.ClH/c18-17(19)15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-8,10-11H,9H2;1H

InChI Key

VVZIRTWECVDEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CC=C(C3=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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